N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-17(2,3)13-9-10-18(12,11-13)16(20)19-14-7-5-6-8-15(14)21-4/h5-8,13H,1,9-11H2,2-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVXTLOOGJXPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . This reaction is often followed by functional group modifications to introduce the methoxyphenyl and carboxamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that compounds with similar bicyclic structures exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of bicyclic amides can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Neuropharmacology
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation.
Case Study: Analgesic Effects
Preliminary studies have demonstrated that similar compounds can exhibit analgesic properties. For example, research on bicyclic amides has shown effectiveness in pain management through modulation of neurotransmitter release and receptor activity .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.
Synthesis Pathways
Researchers have developed several synthetic routes to obtain this compound, often employing strategies such as:
- Cycloaddition Reactions : Utilizing its double bond for cycloaddition with other reactants.
- Functionalization : Modifying the methoxy and amide groups to enhance biological activity or alter physicochemical properties.
Biomarker Development
Due to its presence in certain biological matrices (e.g., saliva and feces), this compound may serve as a biomarker for dietary intake of specific foods containing similar bicyclic structures . This application is particularly relevant in nutritional science and epidemiology.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Bicyclic Amides | Analgesic | |
| Camphene | Biomarker for food intake |
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Cycloaddition | Reaction involving the double bond of the bicyclic structure |
| Functionalization | Modifying functional groups for enhanced activity |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analog Overview
The following table summarizes critical structural and molecular differences between the target compound and its analogs:
Key Structural and Functional Differences
Aromatic vs. Aliphatic Substituents
- Bromophenyl and difluorophenyl analogs exhibit electron-withdrawing effects, altering electronic density on the bicyclo core and influencing reactivity in cross-coupling reactions .
Core Modifications
- 2-Methylidene vs.
- 4,7,7-Trimethyl substitution () adds steric bulk, likely reducing conformational flexibility and metabolic turnover compared to the target compound .
Metabolic and Enzymatic Interactions
- The target compound’s 2-methoxyphenyl group is prone to CYP1A-mediated reduction to o-anisidine, a pathway less prevalent in analogs with non-aromatic substituents (e.g., ) .
- Fluorinated analogs () resist oxidative metabolism due to fluorine’s electronegativity, extending half-life in vivo .
Biological Activity
N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological systems.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H23NO2
- Molecular Weight : 295.38 g/mol
The compound features a bicyclic framework that may influence its biological activity by facilitating interactions with specific molecular targets, such as receptors or enzymes.
The biological activity of this compound is primarily mediated through its binding to various molecular targets. The compound may exhibit pharmacological effects by:
- Inhibiting Enzymatic Activity : It may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.
- Modulating Receptor Activity : The compound could interact with neurotransmitter receptors, affecting signal transduction processes.
Pharmacological Studies
Research has indicated that compounds with similar bicyclic structures often exhibit significant biological activities, including:
- Anticancer Activity : Some studies suggest that bicyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds in this class may also demonstrate anti-inflammatory properties by modulating inflammatory pathways.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of bicyclic compounds could inhibit the growth of various cancer cell lines through apoptosis mechanisms and modulation of cell cycle regulators.
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of similar compounds in models of neurodegenerative diseases, suggesting that they may protect neuronal cells from oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| Camphor | Analgesic, anti-inflammatory |
| Sordarins | Antiviral, anticancer |
| α-Santalol and β-Santalol | Antimicrobial |
The methoxyphenyl and carboxamide groups in this compound confer distinct chemical properties compared to these similar compounds.
Q & A
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
